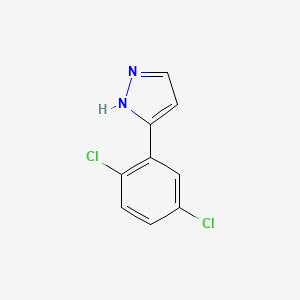
3-(2,5-dichlorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dichlorophenyl)-1H-pyrazole, commonly referred to as DCP-pyrazole, is a synthetic compound used in a variety of scientific research applications. It belongs to the class of compounds known as pyrazoles, which are cyclic five-membered heterocyclic compounds containing nitrogen and carbon atoms. DCP-pyrazole has been studied for its potential use as a therapeutic agent, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
Structural and Molecular Analysis
- A study by Naveen et al. (2018) involved the synthesis and characterization of a pyrazole derivative, focusing on structural elucidation and Hirshfeld surface analysis. This compound, similar in structure to 3-(2,5-dichlorophenyl)-1H-pyrazole, was analyzed using NMR, mass spectral analysis, and single crystal X-ray diffraction, highlighting its potential in structural chemistry research (Naveen et al., 2018).
Pharmaceutical and Medicinal Applications
- A 2017 study by Lokeshwari et al. synthesized 2-pyrazoline analogues, including derivatives of 3-(2,3-dichlorophenyl)-1H-pyrazole, demonstrating potent anti-inflammatory effects through the inhibition of phospholipase A2. This indicates the relevance of such compounds in the development of nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).
Molecular Docking and Computational Studies
- Sivakumar et al. (2020) conducted molecular docking analysis on a novel pyrazole derivative, similar to this compound, to assess its antimicrobial potential. This study utilized density functional theory and molecular docking to understand the compound's interaction with microbial targets (Sivakumar et al., 2020).
Synthesis and Characterization of Derivatives
- Research by Chennapragada & Palagummi (2018) on the synthesis of 1H-pyrazole derivatives highlighted their antimicrobial and antioxidant potentials. Such studies demonstrate the versatility of pyrazole compounds, including this compound, in medicinal chemistry (Chennapragada & Palagummi, 2018).
Potential in Cancer Therapy
- Tanitame et al. (2005) explored the antibacterial activity of pyrazole derivatives, including compounds similar to this compound, as DNA gyrase inhibitors. This research indicates the potential role of these compounds in addressing bacterial resistance in cancer therapy (Tanitame et al., 2005).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
These interactions can lead to conformational changes in the target proteins, potentially altering their function .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(2,5-dichlorophenyl)-1H-pyrazole could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to exhibit good solvolysis stability . This could potentially impact the bioavailability of this compound, although further studies are needed to confirm this.
Result of Action
Related compounds have shown inhibitory activity against various viruses , suggesting that this compound could potentially have similar effects.
Action Environment
It’s worth noting that the stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
5-(2,5-dichlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOQLQHUOBDQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

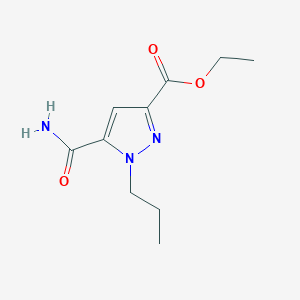
![7-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779487.png)

![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)
![3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2779493.png)
![(5-Fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2779494.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)
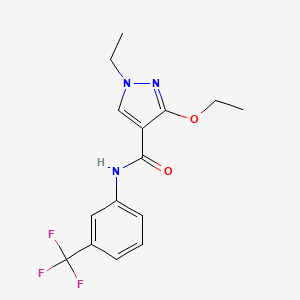
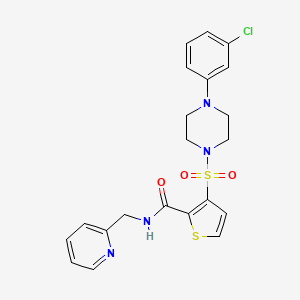
![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)
![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)
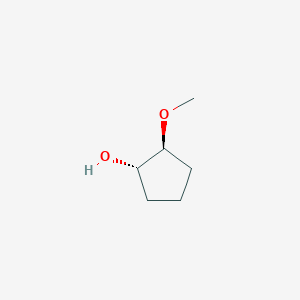
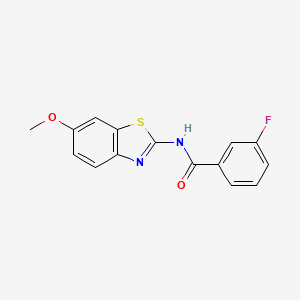
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)